2,6-DIFLUORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE
Description
This compound is a benzamide derivative featuring a 2,6-difluorinated aromatic ring linked via a methylene group to a pyrimidine scaffold substituted with a 4-methyl group and a 6-piperidin-1-yl moiety. The piperidine ring introduces basicity, which may improve solubility in acidic environments, while the methyl group on the pyrimidine increases lipophilicity, favoring membrane permeability .
Properties
IUPAC Name |
2,6-difluoro-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O/c1-12-10-16(24-8-3-2-4-9-24)23-15(22-12)11-21-18(25)17-13(19)6-5-7-14(17)20/h5-7,10H,2-4,8-9,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKYXBKDDWTHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=C(C=CC=C2F)F)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the following steps:
Formation of 2,6-difluorobenzoyl chloride: This can be achieved by reacting 2,6-difluorobenzoic acid with thionyl chloride.
Synthesis of the pyrimidine intermediate: The pyrimidine ring can be constructed through a series of reactions starting from appropriate precursors such as 4-methyl-6-(piperidin-1-yl)pyrimidine.
Coupling reaction: The final step involves the coupling of the pyrimidine intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological targets is required.
Biological Research: It can be employed in studies to understand the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: The compound can serve as a tool to probe biological pathways and mechanisms, aiding in the identification of new drug targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to structurally related benzamide derivatives (Table 1):
Table 1: Structural Comparison of Selected Analogs
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The target compound’s methyl and fluorine substituents increase logP compared to hydroxyl-containing analogs (e.g., compound 2), favoring blood-brain barrier penetration but reducing aqueous solubility.
- Solubility : Hydroxyl groups in compound 2 and pyridine in compound 1 enhance solubility via hydrogen bonding, whereas the target’s methyl and piperidine groups limit this .
EGFR Inhibition and Selectivity
Compounds 1 and 2 () are diaminopyrimidine-based EGFR inhibitors. The target compound’s difluoro substitution likely improves binding affinity over dichloro analogs due to stronger dipole interactions and reduced steric hindrance. The piperidin-1-yl group may enhance selectivity for EGFR mutants (e.g., T790M) by optimizing hydrophobic pocket interactions .
Kinase Inhibition Profiles
Thiopyrano-pyrimidine derivatives () exhibit kinase inhibition but differ in scaffold rigidity.
Research Findings and Clinical Implications
- Potency vs. Toxicity : Dichloro analogs (compounds 1 and 2) show strong EGFR inhibition but may exhibit higher toxicity due to reactive metabolites. The target’s fluorine substituents mitigate this risk .
- Piperidine vs. Piperazine : Piperidine in the target compound offers superior pharmacokinetics over piperazine (), as the latter’s basicity may lead to off-target ion channel effects .
Biological Activity
Chemical Identity
- IUPAC Name : 2,6-difluoro-N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide
- CAS Number : 1797968-45-6
- Molecular Formula : C18H20F2N4O
- Molecular Weight : 346.382 g/mol
This compound, commonly referred to as DMPPB, is a synthetic derivative of benzamide and has garnered attention for its potential biological activities, particularly as a selective dopamine D3 receptor antagonist.
DMPPB operates primarily through its interaction with the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders. The compound's structure allows it to bind selectively to this receptor, potentially modulating dopaminergic signaling pathways. This selectivity is crucial for minimizing side effects associated with broader dopamine receptor antagonists.
Anticancer Activity
Recent studies have indicated that DMPPB exhibits significant anticancer properties. For instance, in vitro assays demonstrated that DMPPB inhibits the proliferation of human breast cancer cells. The compound's IC50 values were comparable to known chemotherapeutic agents, suggesting its potential as an anti-cancer agent.
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| DMPPB | 57.3 | Comparable to Olaparib |
Neuropharmacological Effects
DMPPB has been studied for its effects on neuropharmacological activity. In animal models, it has shown promise in reducing symptoms associated with schizophrenia and other dopamine-related disorders. The enhancement of glutamate receptor-mediated neurotransmission observed in these studies points towards a complex interaction involving multiple neurotransmitter systems.
Toxicity and Safety
Initial toxicity assessments indicate that DMPPB has a favorable safety profile in preclinical models. However, further studies are necessary to fully understand its long-term effects and potential toxicity in humans.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, DMPPB was administered to human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant reductions observed at concentrations as low as 10 µM. This study supports the hypothesis that DMPPB may serve as a viable candidate for further development in cancer therapeutics.
Case Study 2: Neurological Impact
A study investigating the effects of DMPPB on animal models of schizophrenia found that administration led to a marked reduction in hyperactivity and other behavioral symptoms associated with the disorder. This outcome suggests that DMPPB may have therapeutic potential in treating psychotic disorders by modulating dopaminergic activity.
Future Directions
Ongoing research is focused on:
- Expanded Pharmacological Profiles : Investigating additional biological activities beyond dopamine receptor antagonism.
- Clinical Trials : Initiating phase I clinical trials to assess safety and efficacy in human subjects.
- Structure-Activity Relationship Studies : Modifying the chemical structure of DMPPB to enhance potency and selectivity towards specific targets.
Q & A
Q. Critical Parameters :
Q. Example Synthesis Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Pyrimidine intermediate | Piperidine, 4-methyl-2-aminopyrimidine, THF, reflux | 75% | |
| Final coupling | HATU, DIPEA, DMF, 80°C | 64% |
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Basic Research Question
Primary Techniques :
- ¹H/¹³C NMR : Focus on:
- Aromatic protons (δ 7.0–8.5 ppm for pyrimidine and benzamide rings).
- Fluorine coupling in ¹H NMR (split peaks for 2,6-difluoro substituents) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of piperidine or methyl groups) .
- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks using SHELX software .
Q. Key Data :
- ¹H NMR (CDCl₃) : δ 2.31 (s, CH₃), 3.54 (s, CH₂), 7.48–8.68 (m, aromatic H) .
- MS (ESI) : m/z 415.2 [M+H]⁺ (calculated for C₁₉H₂₀F₂N₄O) .
How can researchers address discrepancies in reported biological activity data for this compound across different studies?
Advanced Research Question
Methodological Strategies :
- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
- Structural confirmation : XRD or NOESY NMR to verify stereochemistry and eliminate isomer-related contradictions .
- Assay standardization : Replicate assays under controlled conditions (pH, temperature, cell lines) .
Q. Case Example :
- Inconsistent IC₅₀ values in kinase inhibition assays may arise from variations in ATP concentration or buffer pH .
What computational methods are suitable for predicting the binding affinity of this compound to target proteins?
Advanced Research Question
Approaches :
- Molecular Docking : Use AutoDock Vina or GOLD to model interactions with active sites (e.g., ATP-binding pockets in kinases) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
- QSAR Modeling : Corinate substituent effects (e.g., fluorine electronegativity) with activity using CoMFA or HQSAR .
Q. Key Findings :
What are the solubility and stability profiles of this compound under various pH and solvent conditions?
Basic Research Question
Experimental Methods :
- Shake-flask solubility : Measure solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid .
- Stability assays : Monitor degradation via HPLC under UV light or elevated temperatures (40°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
